3-Hydroxy-1-methyl-1-oxo-5-(pyridin-3-yl)-1lambda~5~-pyrrolidin-2-one
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Overview
Description
3-Hydroxy-1-methyl-1-oxo-5-(pyridin-3-yl)-1lambda~5~-pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core with a pyridine ring attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-methyl-1-oxo-5-(pyridin-3-yl)-1lambda~5~-pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridine Ring: This step may involve coupling reactions such as Suzuki or Heck coupling to attach the pyridine ring to the pyrrolidinone core.
Hydroxylation and Methylation: These functional groups can be introduced through selective hydroxylation and methylation reactions using reagents like methyl iodide and hydroxylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-methyl-1-oxo-5-(pyridin-3-yl)-1lambda~5~-pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while reduction could yield an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 3-Hydroxy-1-methyl-1-oxo-5-(pyridin-3-yl)-1lambda~5~-pyrrolidin-2-one exerts its effects would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-1-methyl-1-oxo-5-(pyridin-2-yl)-1lambda~5~-pyrrolidin-2-one: Similar structure but with the pyridine ring in a different position.
3-Hydroxy-1-methyl-1-oxo-5-(pyridin-4-yl)-1lambda~5~-pyrrolidin-2-one: Another positional isomer.
3-Hydroxy-1-methyl-1-oxo-5-(quinolin-3-yl)-1lambda~5~-pyrrolidin-2-one: Similar structure but with a quinoline ring instead of pyridine.
Uniqueness
The uniqueness of 3-Hydroxy-1-methyl-1-oxo-5-(pyridin-3-yl)-1lambda~5~-pyrrolidin-2-one lies in its specific arrangement of functional groups and rings, which can confer unique chemical and biological properties.
Properties
CAS No. |
94836-68-7 |
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Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
3-hydroxy-1-methyl-1-oxido-5-pyridin-3-ylpyrrolidin-1-ium-2-one |
InChI |
InChI=1S/C10H12N2O3/c1-12(15)8(5-9(13)10(12)14)7-3-2-4-11-6-7/h2-4,6,8-9,13H,5H2,1H3 |
InChI Key |
MOWNUMJVOMRGGO-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(C(CC(C1=O)O)C2=CN=CC=C2)[O-] |
Origin of Product |
United States |
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